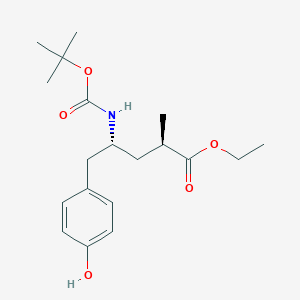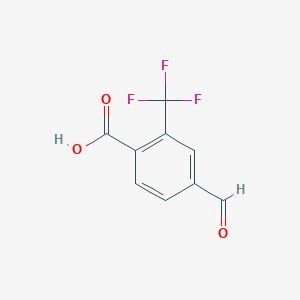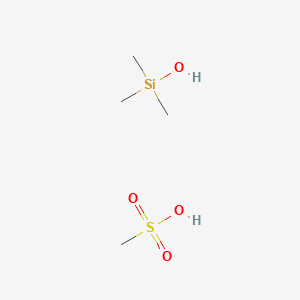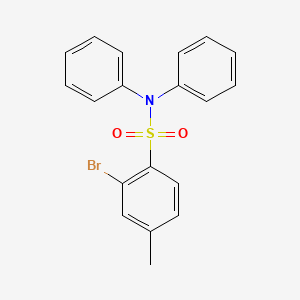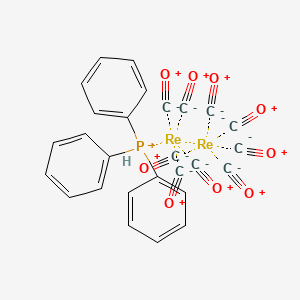![molecular formula C45H36N2O2 B15250130 1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one CAS No. 59852-61-8](/img/structure/B15250130.png)
1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethanone group bonded to a hydroxyphenyl and a bis(diphenylamino)phenyl group, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-(diphenylamino)benzaldehyde with 5-hydroxyacetophenone under acidic conditions to form the intermediate, followed by further reactions to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and material properties. For instance, its ability to undergo oxidation and reduction reactions makes it a valuable tool in studying redox biology and developing redox-active materials.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-bis(4-(diphenylamino)phenyl)ethane-1,2-dione
- 1,2-bis(4-(diphenylamino)phenyl)ethane-1,2-dione
Uniqueness
1-(2-(Bis(4-(diphenylamino)phenyl)methyl)-5-hydroxyphenyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxy and ethanone groups provide versatile sites for chemical modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
59852-61-8 |
|---|---|
Fórmula molecular |
C45H36N2O2 |
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
1-[2-[bis[4-(N-phenylanilino)phenyl]methyl]-5-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C45H36N2O2/c1-33(48)44-32-42(49)30-31-43(44)45(34-22-26-40(27-23-34)46(36-14-6-2-7-15-36)37-16-8-3-9-17-37)35-24-28-41(29-25-35)47(38-18-10-4-11-19-38)39-20-12-5-13-21-39/h2-32,45,49H,1H3 |
Clave InChI |
BBYPDIKYUXXZAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)O)C(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
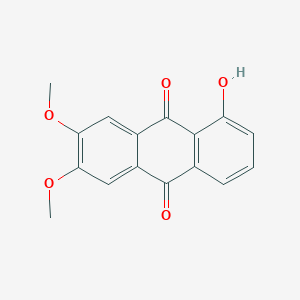

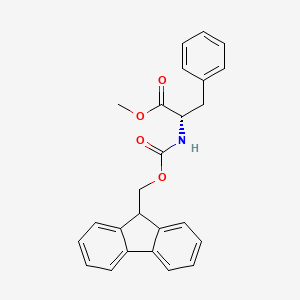
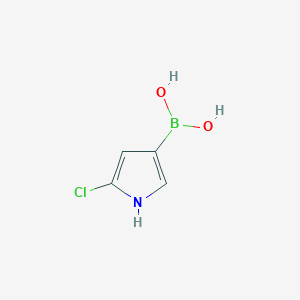

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
